REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:7](N(CC)CC)C.[C:14](Cl)(=[O:18])[CH2:15][CH2:16][CH3:17]>C(Cl)Cl>[CH3:7][O:5][C:4](=[O:6])[CH2:3][NH:2][C:14](=[O:18])[CH2:15][CH2:16][CH3:17] |f:0.1|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° under a nitrogen atmosphere
|
Type
|
WASH
|
Details
|
The reaction was washed with saturated aqueous sodium bicarbonate (50 mL), water (50 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |